5-chloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a thiophene ring, a pyrazole ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone under acidic conditions.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring is introduced via a nucleophilic substitution reaction, where a halogenated tetrahydrofuran derivative reacts with the pyrazole intermediate.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Coupling Reactions: The final step involves coupling the thiophene ring with the pyrazole-tetrahydrofuran intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom or other substituents on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
5-chloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide
- This compound derivatives
- Other thiophene-based carboxamides
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-[1-(oxolan-3-yl)pyrazol-4-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c13-11-2-1-10(19-11)12(17)15-8-5-14-16(6-8)9-3-4-18-7-9/h1-2,5-6,9H,3-4,7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKIRIHVAYXWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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